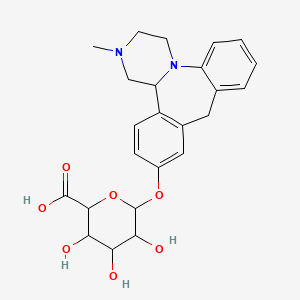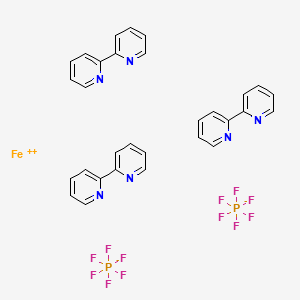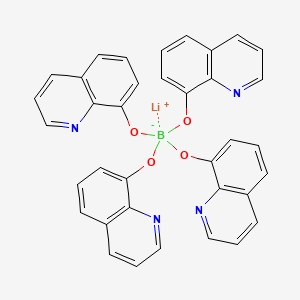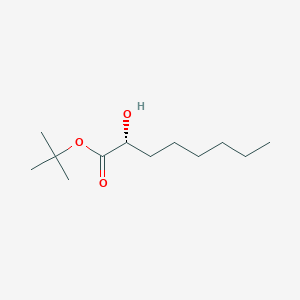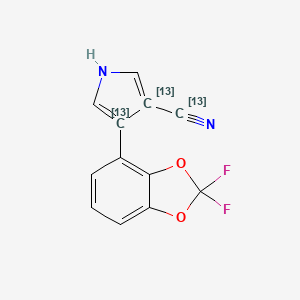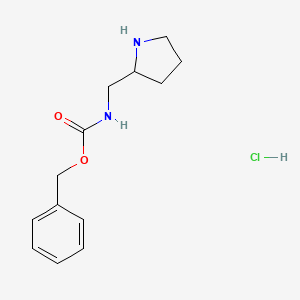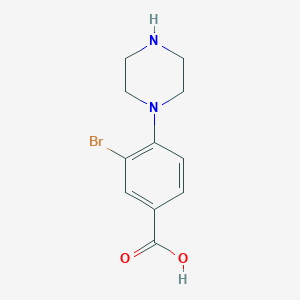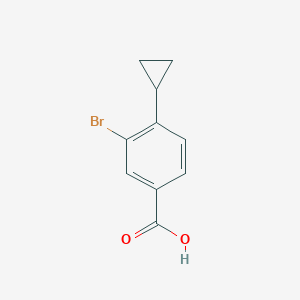
3-Bromo-4-cyclopropylbenzoic acid
概要
説明
3-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2. It is characterized by a bromine atom and a cyclopropyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by the bromination of 4-cyclopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the alkylation of benzoic acid with cyclopropylmethyl chloride in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: 3-hydroxy-4-cyclopropylbenzoic acid or 3-amino-4-cyclopropylbenzoic acid.
科学的研究の応用
3-Bromo-4-cyclopropylbenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including quinolone antibacterials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
3-Bromo-4-cyclopropylbenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-4-cyclopropylbenzoic acid and 3-fluoro-4-cyclopropylbenzoic acid. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.
類似化合物との比較
3-Chloro-4-cyclopropylbenzoic acid
3-Fluoro-4-cyclopropylbenzoic acid
3-Iodo-4-cyclopropylbenzoic acid
特性
IUPAC Name |
3-bromo-4-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCOWWLLABAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660780 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-50-8 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
